Product packaging for Cotinine-N-oxide(Cat. No.:CAS No. 36508-80-2)

Cotinine-N-oxide

Cat. No.: B196156
CAS No.: 36508-80-2
M. Wt: 192.21 g/mol
InChI Key: CIPULDKLIIVIER-VIFPVBQESA-N
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Description

Contextualization within Nicotine (B1678760) and Cotinine (B1669453) Biotransformation Pathways

Nicotine undergoes extensive metabolism, primarily in the liver. nih.govresearchgate.net Approximately 70-80% of nicotine is converted to cotinine. nih.govpharmgkb.org This conversion is a two-step process initiated by cytochrome P450 enzymes, predominantly CYP2A6, to form a nicotine-Δ1'(5')-iminium ion, which is then metabolized by aldehyde oxidase to cotinine. nih.govpharmgkb.org

Cotinine is further metabolized through several pathways, including 3′-hydroxylation, N-glucuronidation, and N-oxidation. nih.gov The N-oxidation of cotinine results in the formation of cotinine-N-oxide. nih.gov Unlike the N-oxidation of nicotine which occurs on the pyridine (B92270) nitrogen and is catalyzed by flavin-containing monooxygenase 3 (FMO3), the N-oxidation of cotinine happens on the pyrrolidine (B122466) nitrogen and is catalyzed by cytochrome P450 enzymes. pharmgkb.orgnih.gov this compound is considered a minor metabolite, accounting for less than 5% of a nicotine dose. ebi.ac.uk

The primary pathways of nicotine and cotinine metabolism are summarized in the table below:

Parent Compound Primary Metabolite Key Enzymes Involved Approximate Percentage of Metabolism
NicotineCotinineCYP2A6, Aldehyde Oxidase70-80% nih.govpharmgkb.org
NicotineNicotine-N'-oxideFlavin-containing monooxygenase 3 (FMO3)4-7% nih.govpharmgkb.org
NicotineNicotine GlucuronideUGT2B103-5% nih.govpharmgkb.org
Cotininetrans-3′-hydroxycotinineCYP2A633-40% nih.gov
CotinineCotinine GlucuronideUGT2B1012-17% nih.govpharmgkb.org
CotinineThis compoundCYP2C19, CYP2A6, CYP2B6, CYP2E1, CYP3A4<5% ebi.ac.uknih.gov

Academic Significance and Research Focus on this compound

The academic interest in this compound stems from its role in the comprehensive metabolic profiling of nicotine. ontosight.ai Research into this compound helps to create a more complete picture of nicotine's fate in the body, which is crucial for studies on nicotine dependence and tobacco exposure. ontosight.aiphysiology.org

Recent research has focused on identifying the specific enzymes responsible for the formation of this compound. Studies using human liver microsomes (HLMs) have shown that several cytochrome P450 enzymes are involved in its formation. nih.gov Inhibition studies indicated the involvement of CYP2A6, CYP2B6, CYP2C19, CYP2E1, and CYP3A4. nih.gov Further investigations with microsomes from cells overexpressing these enzymes revealed that CYP2A6 and CYP2C19 had similar and significant N-oxidation activity against cotinine. nih.gov

A significant finding is the major role of CYP2C19 in the hepatic N-oxidation of cotinine. nih.gov Genetic variations in the CYP2C19 gene, such as the CYP2C192 and CYP2C1917 alleles, have been shown to be associated with altered formation of this compound. nih.gov This genetic influence on a minor metabolic pathway of cotinine highlights the complexity of nicotine metabolism and its potential inter-individual variability.

The table below summarizes the key enzymes involved in this compound formation and their relative contributions as determined by in vitro studies. nih.gov

Enzyme Role in this compound Formation Key Research Findings
CYP2C19Major role in hepatic N-oxidation.Genetic variants (*2 and *17 alleles) are associated with decreased formation. Shows significant N-oxidation activity. nih.gov
CYP2A6Involved in formation.Exhibits N-oxidation activity similar to CYP2C19 in overexpressing systems. nih.gov
CYP2B6Involved in formation.Active in this compound formation. nih.govaacrjournals.org
CYP2E1Involved in formation.Active in this compound formation. nih.gov
CYP3A4Involved in formation.Active in this compound formation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O2 B196156 Cotinine-N-oxide CAS No. 36508-80-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36508-80-2

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(5S)-1-methyl-5-(1-oxidopyridin-1-ium-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-11-9(4-5-10(11)13)8-3-2-6-12(14)7-8/h2-3,6-7,9H,4-5H2,1H3/t9-/m0/s1

InChI Key

CIPULDKLIIVIER-VIFPVBQESA-N

SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-]

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=C[N+](=CC=C2)[O-]

Canonical SMILES

CN1C(CCC1=O)C2=C[N+](=CC=C2)[O-]

Appearance

White to Off-White Solid

melting_point

116-117°C

physical_description

Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(5S)-1-Methyl-5-(1-oxido-3-pyridinyl)-2-pyrrolidinone;  (-)-Cotinine N-oxide;  1-Methyl-5-(3-pyridinyl)-2-pyrrolidinone N-Oxide

Origin of Product

United States

Biosynthesis and Enzymology of Cotinine N Oxide Formation

Metabolic Precursors and Conversion Routes

The formation of cotinine-N-oxide involves the metabolic transformation of cotinine (B1669453).

Oxidation of Cotinine to this compound

Cotinine, a major metabolite of nicotine (B1678760), undergoes further metabolism, including N-oxidation, to form this compound nih.gov. This process represents one of several pathways for cotinine's metabolic fate, alongside hydroxylation and glucuronidation nih.gov. While cotinine formation is the primary route for nicotine metabolism, the subsequent N-oxidation of cotinine to this compound accounts for a smaller fraction of the total nicotine dose, generally less than 5% .

Enzymatic Catalysis: Identification of Key Cytochrome P450 Isoenzymes

The N-oxidation of cotinine to this compound is primarily catalyzed by specific cytochrome P450 (CYP) enzymes nih.govresearchgate.netaacrjournals.orgresearchgate.netwsu.edunih.govresearchgate.netpharmgkb.orgresearchgate.netresearchgate.netpharmgkb.orgsemanticscholar.org. Research has identified several key isoenzymes involved in this metabolic conversion:

CYP2C19: This isoenzyme has been identified as playing a major role in the hepatic N-oxidation of cotinine nih.govresearchgate.netnih.gov. Studies using microsomes from cells overexpressing CYP2C19 demonstrated significant N-oxidation activity against cotinine, with an intrinsic clearance value of 4.2 nL/min/mg nih.govresearchgate.net.

CYP2A6: This enzyme, already known for its primary role in converting nicotine to cotinine, also contributes to this compound formation. Microsomes overexpressing CYP2A6 showed similar N-oxidation activity to CYP2C19, with an intrinsic clearance of 4.4 nL/min/mg nih.govresearchgate.net.

CYP2B6: This isoenzyme has also been shown to be active in this compound formation, exhibiting N-oxidation activity against cotinine nih.govresearchgate.netresearchgate.net.

Other CYPs: While CYP2A6, CYP2C19, and CYP2B6 are considered primary catalysts, other CYP enzymes such as CYP2E1 and CYP3A4 have also demonstrated activity in COX formation, although with lower substrate affinity or activity compared to the aforementioned enzymes nih.govresearchgate.net. Inhibition studies using specific CYP inhibitors have confirmed the involvement of CYP2A6, CYP2B6, CYP2C19, CYP2E1, and CYP3A4 in cotinine-N-oxidation reactions in human liver microsomes nih.govresearchgate.net.

Modulators of this compound Biogenesis in Experimental Systems

Various factors, including enzyme induction, inhibition, and genetic variability, can influence the biogenesis of this compound in experimental settings.

Influence of Enzyme Induction and Inhibition in In Vitro and Animal Models

Experimental manipulations of enzyme activity have provided insights into the regulation of this compound formation.

Enzyme Induction: Pretreatment with enzyme inducers, such as phenobarbital (B1680315) (PB), has been shown to significantly increase cotinine metabolism and, consequently, this compound formation in animal models. In rat and mouse liver preparations, phenobarbital induction led to an eight-fold increase in cotinine metabolism, paralleled by increased this compound formation nih.govebi.ac.uk. This induction effect could be inhibited by metyrapone, a known CYP inhibitor nih.gov.

Enzyme Inhibition: The use of specific CYP enzyme inhibitors has been crucial in identifying the enzymes responsible for this compound formation. As noted above, inhibitors of CYP2A6, CYP2B6, CYP2C19, CYP2E1, and CYP3A4 demonstrated inhibition of this compound formation in human liver microsomes nih.govresearchgate.net.

Genetic Variability in Metabolizing Enzymes and Impact on this compound Formation in Research Models

Genetic variations in the enzymes responsible for cotinine metabolism can significantly impact this compound formation.

CYP2C19 Genetic Variants: Studies have revealed associations between genetic variants in CYP2C19 and this compound formation. Specifically, variants such as CYP2C192 and CYP2C1917 have been linked to decreased this compound formation in human liver microsomes nih.govresearchgate.net. These genetic differences can potentially alter the relative levels of this compound in biological samples and may influence the nicotine metabolic ratio (NMR), a biomarker used in smoking cessation therapies nih.govresearchgate.netresearchgate.net.

CYP2A6 Genetic Variants: Genetic variations in CYP2A6 have also been associated with altered this compound formation, with some variants showing up to a 38% reduction in formation researchgate.net.

Combined Genetic Impact: The interplay of genetic variants in multiple enzymes, such as CYP2A6 and CYP2C19, can collectively influence this compound levels, highlighting the complexity of genetic predisposition in nicotine metabolism researchgate.net.

Metabolic Interconversion and Fate of this compound

In Vivo Reduction Pathways of this compound to Parent Amine

Research indicates that N-oxides, including this compound, can undergo reduction back to their parent amine compounds within living organisms. This compound has been reported to be reducible to cotinine in vivo hmdb.ca. While specific enzymatic pathways detailing this reduction are not extensively detailed in the provided literature, the general principle of N-oxide reduction exists for various compounds, suggesting a potential pathway for this compound to be converted back to cotinine. Studies have investigated the synthesis and reduction of nicotine-N'-oxide, indicating that reduction pathways are relevant for nicotine-related N-oxides acs.org. The body's metabolic machinery possesses systems capable of reducing N-oxides, which could lead to the regeneration of the parent amine, cotinine.

Excretion Profiles in Experimental Organisms

In human smokers, this compound accounts for less than 5% of the total nicotine dose excreted ebi.ac.uk. Studies analyzing urine samples have established limits of quantitation for this compound, facilitating its measurement in excretion studies ebi.ac.uknih.gov. For instance, concentrations of this compound in human urine have been reported to range from 13 to 1640 ng/mL ebi.ac.uk.

In experimental animal models, such as rats, cotinine N-oxide has also been identified. Studies have measured its plasma concentrations following nicotine exposure, with reported peak concentrations in specific experimental groups d-nb.info. The detection and quantification of this compound in biological matrices like urine and plasma are crucial for understanding its pharmacokinetic profile and excretion routes.

Table 2: Excretion and Occurrence of this compound

Organism/MatrixFindingQuantitative DataSource
Human UrineMinor metabolite of nicotine/cotinineAccounts for <5% of nicotine dose ebi.ac.uk
Human UrineDetectedConcentrations range: 13 - 1640 ng/mL ebi.ac.uk
Rat PlasmaMetabolite of nicotineLimit of Quantitation (LOQ): 0.25 ng/mL; Peak concentration: 1.72 ng/mL (MEth group) d-nb.info
Rat UrineMetabolite of nicotineLimit of Quantitation (LOQ): 0.08 ng/mL d-nb.info
Manduca sexta larvaeDoes not accumulate or excrete common nicotine oxides faster than nicotineNot detected plos.org
Spodoptera exigua larvaeAccumulates nicotine oxidesDetected in frass and hemolymph plos.org

These findings highlight this compound's role as a minor, yet measurable, metabolite in nicotine biotransformation, with its excretion primarily occurring through urine.

List of Compounds Mentioned:

this compound (COX, COTNO)

Nicotine

Cotinine

Nicotine-N'-oxide (NOX, NICNO)

Trans-3'-hydroxycotinine (3HC, 3-HCOT)

Nicotine-Glucuronide (Gluc)

Cotinine-Glucuronide

Trans-3'-hydroxycotinine glucuronide (3HC-Gluc)

Norcotinine (B101708)

5'-hydroxycotinine (5HCOT)

N-(hydroxymethyl)norcotinine (NHCOT)

4-hydroxy-4-(3-pyridyl)-butanoic acid (HPBA)

Anabasine

β-nicotyrine

Anatabine

Myosmine

Nornicotine (B190312)

Nicotine isomethonium ion

2-hydroxynicotine

Nicotine-N-oxide (general term)

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK)

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL)

NNAL-Gluc

NNAL-N-oxide

NNK-N-oxide

4-(3-pyridyl)butane-1,4-diol (diol)

4-oxo-4-(3-pyridyl)butanoic acid (keto acid)

Advanced Analytical Methodologies for Cotinine N Oxide Quantification in Biological Matrices

High-Resolution Chromatographic Separations

High-resolution chromatography is fundamental for separating cotinine-N-oxide from other endogenous compounds and exogenous substances present in biological matrices, thereby enabling selective detection and quantification.

Liquid chromatography (LC), particularly Ultra-High Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC), are widely adopted for the analysis of this compound due to their efficiency in separating polar compounds.

UHPLC and HPLC Applications: These techniques utilize various stationary phases, with reversed-phase and hydrophilic interaction liquid chromatography (HILIC) being common choices for cotinine (B1669453) and its metabolites due to their polarity mdpi.comebi.ac.ukresearchgate.netresearchgate.net. HILIC has shown particular promise for separating polar analytes like cotinine and its N-oxide derivatives, offering excellent chromatographic resolution mdpi.comebi.ac.uk. Methods have been developed to achieve rapid separations, with run times as short as 2 minutes using UHPLC mdpi.com. Reversed-phase HPLC, often employing C18 or phenyl-hexyl columns, is also effective, with mobile phases typically consisting of aqueous buffers and organic solvents like methanol (B129727) or acetonitrile (B52724), often with additives like formic acid or ammonium (B1175870) formate (B1220265) researchgate.netresearchgate.netresearchgate.net.

Research Findings: Studies have demonstrated the successful application of UHPLC-MS/MS for the simultaneous quantification of nicotine (B1678760) and its metabolites, including this compound, in biological fluids like urine and oral fluid, achieving low limits of quantification (LOQs) mdpi.comebi.ac.uk. For instance, one method reported LOQs between 0.2 and 400 μg/L for this compound in urine using LC-MS/MS oup.com. Another study using HILIC-UHPLC-MS/MS achieved LOQs between 0.040 and 0.48 ng/mL for urine and oral fluid specimens mdpi.com.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be employed for the analysis of this compound. However, due to the polarity and relatively low volatility of this compound, derivatization is often required to enhance its volatility and thermal stability for GC analysis nih.govunesp.brmybiosource.com.

GC-MS Applications: Derivatization, commonly using silylating agents, can convert this compound into a more volatile compound suitable for GC separation. GC-MS offers high specificity and sensitivity, especially when coupled with high-resolution mass spectrometers nih.gov.

Research Findings: While GC-MS methods exist for cotinine, specific detailed findings for this compound using GC are less prevalent in the reviewed literature compared to LC-MS/MS methods. However, GC-MS has been historically used for cotinine analysis, and similar principles could be applied to its N-oxide derivative with appropriate derivatization unesp.brmybiosource.com. One study mentioned a GC-MS method for nicotine and its metabolites, including this compound, developed for urine analysis mybiosource.com.

Liquid Chromatography Techniques (e.g., UHPLC, HPLC)

Advanced Mass Spectrometry Detection and Quantification

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the cornerstone for sensitive and selective detection and quantification of this compound in complex biological matrices.

Tandem mass spectrometry techniques provide unparalleled sensitivity and specificity, allowing for the unambiguous identification and quantification of this compound even at trace levels.

LC-MS/MS and UHPLC-TQ-MS/MS: These hyphenated techniques combine the separation power of LC (or UHPLC) with the detection capabilities of MS/MS. Triple quadrupole (TQ) mass spectrometers are commonly used, operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes ebi.ac.ukresearchgate.netoup.comnih.govplos.orgcdc.govresearchgate.netresearchgate.netresearchgate.netscience.govresearchgate.net. Electrospray ionization (ESI) in positive ion mode is typically employed for this compound ebi.ac.uknih.govcdc.govresearchgate.netscience.gov.

Orbitrap-MS/MS: High-resolution mass spectrometry, such as Orbitrap-MS/MS, offers additional advantages in terms of mass accuracy and the ability to perform targeted experiments like Parallel Reaction Monitoring (PRM), providing enhanced confidence in identification and quantification researchgate.net.

Research Findings: Numerous studies highlight the use of LC-MS/MS and UHPLC-MS/MS for this compound. For example, a HILIC-UHPLC-MS/MS method reported LOQs as low as 0.040 ng/mL for urine and oral fluid specimens mdpi.com. Methods using LC-MS/MS have achieved LOQs in the range of 0.1–0.2 μg/L for this compound in urine oup.com. Recoveries for this compound in various biological matrices have been reported to range from 51% to over 100% depending on the specific method and matrix ebi.ac.ukresearchgate.netoup.comresearchgate.net. Matrix effects have been managed, often to less than 19%, through optimized sample preparation and LC-MS/MS parameters ebi.ac.uk.

MRM and PRM are targeted MS/MS techniques that enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

MRM: This is the most common strategy for quantitative analysis. It involves selecting a specific parent ion (precursor ion) for this compound and then fragmenting it, monitoring only specific product ions. This significantly reduces background noise and increases the signal-to-noise ratio, allowing for accurate quantification even in complex matrices ebi.ac.uknih.govplos.orgcdc.govresearchgate.netresearchgate.netresearchgate.netscience.govumn.eduacs.orgmsacl.org.

PRM: PRM utilizes high-resolution mass analyzers (like Orbitrap) to monitor all fragment ions of a selected precursor ion, offering greater specificity and the potential for simultaneous detection of multiple analytes or isotopologues researchgate.net.

Research Findings: The application of MRM is ubiquitous in validated methods for this compound quantification, enabling high throughput and sensitivity ebi.ac.ukoup.comnih.govplos.orgcdc.govresearchgate.netresearchgate.netresearchgate.netscience.govmsacl.org. Studies report excellent linearity (R² > 0.99) and low limits of quantification (LOQs) when employing MRM strategies, making them suitable for detecting low levels of exposure ebi.ac.ukresearchgate.netoup.com.

Tandem Mass Spectrometry (LC-MS/MS, UHPLC-TQ-MS/MS, Orbitrap-MS/MS)

Optimized Sample Preparation Protocols for Analytical Accuracy

Effective sample preparation is critical for removing interfering substances, concentrating the analyte, and minimizing matrix effects, thereby ensuring analytical accuracy and reproducibility.

Extraction Techniques: Common sample preparation methods include:

Solid-Phase Extraction (SPE): SPE, using various sorbent materials like mixed-mode cation exchange (MCX) or hydrophilic-lipophilic balance (HLB) cartridges, is widely used for its efficiency in cleaning up and concentrating analytes from biological fluids mdpi.comebi.ac.ukresearchgate.netoup.comresearchgate.netnih.govresearchgate.netnih.govnih.gov.

Liquid-Liquid Extraction (LLE): LLE, using solvents like dichloromethane, ethyl acetate, or mixtures thereof, is also employed, often in combination with protein precipitation ebi.ac.ukresearchgate.netresearchgate.netunesp.broup.com.

Protein Precipitation (PP): Simple protein precipitation using solvents like acetonitrile or trichloroacetic acid is a rapid initial step, often followed by SPE or LLE for further cleanup ebi.ac.ukresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govnih.gov.

Enzymatic Hydrolysis: For conjugated forms of nicotine metabolites, enzymatic hydrolysis (e.g., using β-glucuronidase) is performed prior to extraction and analysis to release the free analytes nih.govplos.orgcdc.govresearchgate.net.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE) is a traditional sample preparation technique that involves partitioning analytes between two immiscible liquid phases. For this compound analysis, LLE has been employed, often using solvent systems like chloroform/isopropanol ebi.ac.uk. Recovery rates for LLE in urine samples have been reported to range from 53% to 117% nih.govmdpi.com. While effective, LLE often requires larger sample volumes and solvent quantities compared to newer techniques, and can be prone to matrix effects mdpi.com.

Solid Phase Extraction (SPE) and Microextraction Techniques

Solid-phase extraction (SPE) has become a widely adopted technique for the sample preparation of nicotine metabolites, including this compound, due to its efficiency, reduced solvent consumption, and ability to handle complex matrices nih.govmdpi.commdpi.com. SPE utilizes a solid sorbent material to retain analytes from a liquid sample, followed by elution with a suitable solvent. Various SPE cartridges, such as Oasis MCX, have been successfully employed for this compound extraction nih.govnih.gov.

Extraction recoveries for SPE in urine samples have been reported to be high, often ranging from 57% to 124% nih.govmdpi.com, with some studies indicating almost complete recovery for this compound ebi.ac.uk. For plasma, SPE recoveries have been documented between 52% and 88% nih.gov.

Microextraction techniques, including micro-solid-phase extraction (μSPE) and micro-extraction by packed sorbent (MEPS), represent further advancements, offering even greater miniaturization, reduced solvent usage, and enhanced throughput, aligning with green analytical chemistry principles mdpi.comtandfonline.com. These techniques are increasingly being integrated into analytical workflows for this compound analysis.

Rigorous Method Validation for Research Applications

To ensure the reliability and accuracy of analytical results for this compound, comprehensive method validation is indispensable. This process evaluates various performance characteristics of the assay.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is defined by its LOD and LOQ. These parameters indicate the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, reported LOQ values vary depending on the biological matrix and the analytical platform used:

MatrixLOD (ng/mL)LOQ (ng/mL)Method/DetectionReference
Urine-0.1–0.2 µg/LLC-MS/MS oup.com
Urine-1.0LC-MS/MS ebi.ac.uknih.gov
Plasma-1.0LC-MS/MS ebi.ac.uknih.govnih.gov
Human Milk-5.0 µg/LLC-MS/MS ebi.ac.uk
Urine-3.0HPLC-UV ebi.ac.uk
Plasma0.130.20LC-MS/MS researchgate.net
Brain Tissue-3.0 ng/gLC-MS/MS nih.gov

Note: µg/L is equivalent to ng/mL.

Assessment of Analytical Precision, Accuracy, and Reproducibility

Precision refers to the closeness of agreement between independent measurements obtained under stipulated conditions. It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Accuracy assesses the closeness of agreement between the measured value and the true or accepted reference value, often expressed as relative error (RE). Reproducibility (or inter-day precision) evaluates the variability of results when the method is performed on different days or by different analysts.

ParameterTypical Range / ValueMatrixReference
Intra-day Precision≤ 14% (CV)Plasma, Urine ebi.ac.uknih.gov
Inter-day Precision≤ 17% (CV)Plasma, Urine ebi.ac.uknih.gov
Intra-day Precision≤ 9.4% (CV)Urine researchgate.net
Inter-day Precision≤ 9.9% (CV)Urine researchgate.net
Repeatability (Intra-day)< 3.1% (RSD)Urine mdpi.com
Reproducibility (Inter-day)3.0%–10.1% (RSD)Urine mdpi.com
Intra-assay Precision< 5% (CV)Plasma researchgate.net
Inter-assay Precision< 10% (CV)Plasma researchgate.net
Within-run Precision2.9%–9.4% (CV)Various researchgate.net
Between-run Precision4.8%–8.7% (CV)Various researchgate.net
AccuracyWithin 15% (RE)Plasma, Brain Tissue nih.gov
AccuracyWithin 15% (RE)Plasma, Urine nih.gov
Bias-10.1% to 5.3%Various researchgate.net

Stable isotope-labeled internal standards are frequently used to improve reproducibility and minimize the impact of matrix effects and variations in extraction efficiency nih.govebi.ac.uk.

Specificity and Selectivity Considerations in Complex Matrices

Specificity and selectivity are critical for ensuring that the analytical method accurately measures this compound in the presence of other compounds commonly found in biological matrices, such as other nicotine metabolites, endogenous substances, or matrix components. Chromatographic techniques, particularly LC coupled with tandem mass spectrometry (LC-MS/MS), offer high specificity and selectivity nih.govmdpi.commdpi.com. The use of multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) in MS/MS detection allows for the targeted and sensitive quantification of this compound by monitoring specific precursor-to-product ion transitions.

Methods are typically validated to ensure no significant endogenous or exogenous interference is observed researchgate.net. Selectivity is assessed by testing the method's response to structurally similar compounds, including other nicotine metabolites like nicotine-N-oxide and trans-3′-hydroxycotinine mdpi.comupf.edu. The minimization of matrix effects, often achieved through optimized sample preparation and the use of appropriate internal standards, further enhances the specificity and reliability of the analysis in complex biological samples ebi.ac.uk.

Biological and Mechanistic Investigations of Cotinine N Oxide in Experimental Models

Cotinine-N-oxide as a Biochemical Marker in Exposure Profiling

This compound is a minor metabolite of both nicotine (B1678760) and cotinine (B1669453). ebi.ac.ukebi.ac.uk Following nicotine exposure, it is formed in the liver and accounts for a small percentage of the total nicotine dose. ebi.ac.ukhmdb.ca Its presence in biological fluids like urine serves as a specific indicator of exposure to tobacco products or nicotine replacement therapies. psu.edu

This compound is utilized in research as a biomarker to create a more comprehensive profile of a person's exposure to nicotine. While cotinine is the most widely used biomarker due to its long half-life, the inclusion of minor metabolites like this compound can refine exposure assessments. nih.govcdc.gov The quantification of a panel of metabolites, including this compound, provides a more accurate estimation of total nicotine intake. tandfonline.comaacrjournals.org For instance, the sum of nicotine and its nine major metabolites, which includes this compound, can account for approximately 90-95% of the initial nicotine dose absorbed by the body. tandfonline.com

In studies aiming to differentiate between various smoking statuses, this compound has shown utility. One study observed that while cotinine or hydroxycotinine (B196158) could be present in a small percentage of self-reported never-smokers, this compound, along with norcotinine (B101708) and 3-hydroxy-cotinine-glucuronide, was not detected in any never-smokers. researchgate.net However, at least one of these metabolites was found in 68% of current smokers, highlighting its potential to help correctly classify individuals with recent and significant tobacco exposure. researchgate.net The concentration of this compound in the urine of smokers has been found to range from 20 to 1170 ng/ml. psu.edu

The primary advantage of using biomarkers for nicotine exposure lies in their differing pharmacokinetic properties, which provide a window into the timing and extent of exposure. Nicotine itself has a short half-life of about two hours, making it a marker for very recent use. nih.gov Cotinine, the major metabolite of nicotine, is preferred for most assessments due to its much longer half-life of 16 to 20 hours, which provides a more stable indication of nicotine intake over the previous days. nih.govbevital.nokoreamed.org

This compound is considered a minor metabolite, typically accounting for less than 5% of a nicotine dose. ebi.ac.ukhmdb.ca This is in contrast to cotinine (70-80% of nicotine metabolism) and trans-3'-hydroxycotinine, which is the most abundant urinary metabolite. nih.gov Despite its lower concentration, its inclusion in a panel of biomarkers, often termed "total nicotine equivalents" (TNE), contributes to a more precise measure of total exposure. tandfonline.comnih.gov The table below summarizes the characteristics of this compound in comparison to other key nicotine metabolites.

MetaboliteTypical Percentage of Nicotine DoseTypical Half-LifeUtility as a Biomarker
NicotineParent Compound~2 hoursMarker of immediate, active exposure. nih.gov
Cotinine70-80%16-20 hoursMost common and reliable marker for exposure over the past 3-4 days. nih.govnih.gov
trans-3'-hydroxycotinine33-40%4-8 hoursMost abundant urinary metabolite; ratio to cotinine indicates rate of metabolism. mdpi.com
This compound<5%Not well-establishedMinor metabolite, contributes to total nicotine equivalents for a comprehensive exposure profile. ebi.ac.ukhmdb.caresearchgate.net
Nicotine-N'-oxide4-7%Not well-establishedMinor metabolite included in some TNE panels. nih.govfrontiersin.org

Utility in Assessing Nicotine Exposure Profiles in Research Contexts

In Vitro Assessment of Biological Activity and Interactions

The in vitro effects of this compound on key cellular processes involved in thrombosis and inflammation have been investigated, particularly concerning platelet function. Studies on human platelets have consistently shown that this compound, at concentrations ranging from 0.1 to 10 µM, does not affect ADP-induced platelet aggregation. nih.govdiva-portal.orgresearchgate.net Similarly, it has no significant effect on platelet P-selectin expression, a marker of platelet activation. ebi.ac.uknih.govresearchgate.net Furthermore, this compound did not impact static platelet adhesion to surfaces like albumin, collagen, or fibrinogen. diva-portal.orgresearchgate.net This lack of activity is in contrast to nicotine itself, which can weakly increase platelet aggregation at higher concentrations, and other metabolites like nicotine-1'-N-oxide, which may weakly inhibit adhesion to fibrinogen. nih.gov

The following table summarizes the reported in vitro effects of this compound on human platelet functions.

Cellular ProcessAssayThis compound ConcentrationObserved EffectSource
Platelet AggregationADP-induced Aggregation0.1-10 µMNo effect nih.govresearchgate.net
Platelet ActivationP-selectin Expression0.1-10 µMNo significant effect nih.govresearchgate.net
Platelet AdhesionStatic Adhesion to Albumin0.1-10 µMNo effect diva-portal.orgresearchgate.net
Platelet AdhesionStatic Adhesion to Collagen0.1-10 µMNo effect diva-portal.orgresearchgate.net
Platelet AdhesionStatic Adhesion to Fibrinogen0.1-10 µMNo effect diva-portal.orgresearchgate.net

Direct research on the receptor binding profile of this compound is limited in the available scientific literature. However, to provide context, the binding potential of its parent compound, cotinine, has been studied more extensively. Cotinine is known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), though with a much lower affinity and potency compared to nicotine. wikipedia.orgnih.gov Some studies suggest cotinine has an affinity for nAChRs that is approximately 100 times lower than that of nicotine. wikipedia.orgmdpi.com

Cotinine has been investigated as a potential positive allosteric modulator (PAM) of α7 nAChRs. frontiersin.orgnih.govmdpi.com As a PAM, it would not directly activate the receptor but could enhance the response of the receptor to its natural agonist, acetylcholine. frontiersin.org In isolated systems, cotinine has also been found to functionally interact with α4β2 and α3α6β2 subtypes of nAChRs in monkey striatum, promoting dopamine (B1211576) release. frontiersin.org However, other electrophysiological studies using oocytes expressing human α7 nAChRs did not show significant receptor activation by cotinine at concentrations up to 1 mM. nih.gov The structurally related compound, nicotine-N'-oxide, has been reported to bind to the α3β4 neuronal nicotinic acetylcholine receptor. ncats.io

Effects on Cellular Processes (e.g., Platelet Function, P-selectin Expression)

Comparative Ecotoxicological Studies and Insecticidal Activity

Investigations into the insecticidal properties of nicotine metabolites have shown that the oxidation of nicotine to compounds like cotinine and this compound serves as an efficient natural detoxification mechanism, significantly reducing its toxicity to insects. tandfonline.comtandfonline.com In comparative studies using the fly species Lucilia caesar and Calliphora vomitoria, nicotine was found to be substantially more insecticidal than its derivatives. tandfonline.comtandfonline.com

The relative insecticidal activity of this compound was determined to be extremely low, at ≤ 0.4% that of nicotine. tandfonline.comtandfonline.com This makes it significantly less toxic than both nornicotine (B190312) (≤ 73% of nicotine's activity) and cotinine (≤ 3% of nicotine's activity). tandfonline.comtandfonline.com In one study, it was noted that this compound may act as a potential synergist for the insecticidal activity of cotinine in C. vomitoria flies, but it acts additively with nicotine in both fly species. tandfonline.com

The table below presents the comparative insecticidal activity of this compound and related compounds against two fly species.

CompoundRelative Insecticidal Activity (vs. Nicotine)LD₅₀ (µg/fly) in Lucilia caesarLD₅₀ (µg/fly) in Calliphora vomitoria
Nicotine100%1.50.7
Nornicotine≤ 73%2.01.2
Cotinine≤ 3%45150
This compound≤ 0.4%> 400> 400

Data sourced from Riah et al. (1997). tandfonline.com

Impact on Non-Mammalian Biological Systems (e.g., Insect Models)

This compound (CNO) has been identified as a significant metabolite in the biological processing of nicotine by certain non-mammalian organisms, particularly insect herbivores. nih.govoclc.org Research into its effects has often been in the context of understanding how insects that feed on nicotine-producing plants, such as those from the Nicotiana genus, tolerate this otherwise toxic alkaloid. nih.govcore.ac.uk

Studies on the generalist herbivore Spodoptera exigua (beet armyworm) have provided detailed insights. When larvae of this species are fed a diet containing nicotine or its various metabolites, distinct impacts on their growth and survival are observed. plos.org In comparative studies, this compound was found to be less detrimental to the larvae than nicotine itself. For instance, in one study, feeding S. exigua larvae a diet with 0.1% this compound resulted in greater larval mass compared to those fed an equivalent amount of nicotine, and it induced significantly lower mortality. plos.org This suggests that the conversion of nicotine to CNO is an effective detoxification strategy for this insect. core.ac.ukplos.org

Conversely, research on the specialist herbivore Manduca sexta (tobacco hornworm), known for its high tolerance to nicotine, has yielded more complex findings. nih.gov While some studies have identified this compound as a major detoxification product in the frass (insect excrement) of M. sexta larvae, other research suggests that this species primarily excretes nicotine unmetabolized. nih.govoclc.org In feeding assays with M. sexta, larvae fed a diet containing this compound did not show a greater mass gain compared to those on a nicotine diet. nih.govplos.org

Another biological impact relates to predator-prey interactions. Nicotine itself can act as a deterrent to predators. However, this effect does not extend to its oxide metabolites. Studies using the wolf spider Camptocosa parallela as a predator demonstrated that it was not deterred from preying on S. exigua or M. sexta larvae that had been coated with or had fed on this compound. nih.govplos.org

Table 1: Comparative Effects of Nicotine and its Metabolites on Spodoptera exigua Larvae

CompoundMean Larval Mass (mg)Mortality (%)
Control (Water) ~380
Nicotine ~1814
Nicotine N-oxide (NNO) ~353
Cotinine ~257
This compound (CNO) ~303
Data derived from a 10-day feeding study on S. exigua larvae with a diet containing 0.1% (fresh mass) of the respective compounds. plos.org

Mechanisms of Action in Environmental or Agricultural Contexts

In environmental and agricultural settings, the primary mechanism involving this compound is its role as a product of detoxification in insect herbivores that consume plants containing nicotine. ubc.ca Nicotine is a potent natural insecticide produced by plants in the Solanaceae family, most notably tobacco (Nicotiana tabacum), as a defense against herbivory. core.ac.ukwho.int It is also utilized in some agricultural pesticides. zenodo.org

The ability of certain insect pests, such as the cabbage looper (Trichoplusia ni) and the beet armyworm (Spodoptera exigua), to feed on nicotine-containing crops is linked to their metabolic capacity to transform the toxic compound into less harmful substances. nih.govubc.ca The conversion of nicotine to this compound is a key part of this metabolic pathway. oclc.orgubc.ca This biochemical transformation is believed to be primarily mediated by a superfamily of enzymes known as cytochrome P450s (CYPs). oclc.orgcore.ac.uk Ingestion of nicotine has been shown to induce the expression of these enzymes in the insect midgut. core.ac.uk

The proposed metabolic sequence is the oxidation of nicotine to cotinine, which is then further oxidized to form this compound. oclc.org By converting nicotine into CNO and other metabolites, the insect effectively reduces the toxic load, allowing it to survive on a diet that would be lethal to other organisms. plos.org This detoxification mechanism represents a significant ecological adaptation, enabling herbivorous insects to exploit a food source that is chemically defended. oclc.orgcore.ac.uk The presence of this compound in the frass of these insects is evidence of this metabolic process occurring. nih.govcore.ac.uk

Table 2: Investigated Nicotine Metabolites in Select Insect Species

Insect SpeciesNicotine N-oxide (NNO)CotinineThis compound (CNO)
Spodoptera exigua Yes (Trace)YesYes
Manduca sexta YesYesYes
Trichoplusia ni YesYesYes
This table summarizes findings from various studies on nicotine metabolism in these insect models. nih.govoclc.orgplos.orgubc.ca The presence and quantity of metabolites can vary based on experimental conditions.

Future Research Directions and Unaddressed Inquiries in Cotinine N Oxide Science

Elucidation of Undiscovered Metabolic Pathways and Enantiomeric Transformations

The biotransformation of cotinine (B1669453) to cotinine-N-oxide is known to involve the oxidation of the pyridine (B92270) nitrogen, a reaction catalyzed by a cytochrome P450 (P450) enzyme rather than the flavin-containing monooxygenase (FMO) system responsible for nicotine-N'-oxidation. mdpi.comsci-hub.ru However, the specific P450 isoforms responsible for this conversion remain to be definitively identified. A significant gap in current knowledge is the stereochemistry of this transformation. While the metabolism of nicotine (B1678760) to its N'-oxide metabolites shows marked stereoselectivity, it is unknown if the enzymatic N-oxidation of (S)-cotinine produces specific enantiomers of this compound and whether there is any in vivo interconversion. ncats.ioumich.edu

Future research must focus on:

Identifying Catalytic Enzymes: Pinpointing the specific human P450 enzymes that catalyze the N-oxidation of cotinine. This would involve screening a panel of recombinant human P450s.

Stereoselective Analysis: Developing and applying chiral analytical methods to determine if the formation and metabolism of this compound are stereoselective. This is crucial as different enantiomers can exhibit varied biological activities.

Downstream Metabolites: Investigating whether this compound is a terminal metabolite or a precursor to other, as-yet-undiscovered, metabolic products. While this compound can be thermally reduced back to cotinine during analytical procedures like gas chromatography, its metabolic fate in biological systems is largely uncharted. sci-hub.ru Studies should explore potential further modifications or degradation pathways.

Innovations in Trace-Level Detection and Imaging Methodologies

The accurate quantification of this compound in biological matrices is essential for understanding its pharmacokinetics and role as a biomarker. Current methodologies predominantly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity for detecting a range of nicotine metabolites, including this compound, in urine, plasma, and hair. nih.govplos.orgresearchgate.netnih.gov Advanced techniques such as hydrophilic interaction liquid chromatography (HILIC) and high-resolution mass spectrometry (e.g., Orbitrap) have been employed to improve separation and detection. nih.govmdpi.com Sample preparation methods have also evolved, with techniques like QuEChERS offering robust and efficient extraction from complex matrices like hair and nails. researchgate.net

Despite these advances, there are clear avenues for innovation:

Enhanced Sensitivity: There is a need to push the limits of quantification (LOQs) into the sub-nanogram per milliliter range. nih.gov This would enable more accurate measurement of this compound levels resulting from low-level or passive tobacco smoke exposure and allow for more detailed pharmacokinetic modeling.

High-Throughput Assays: Developing faster and more cost-effective analytical methods is crucial for large-scale epidemiological and clinical studies. plos.org

Tissue Imaging: A major unaddressed area is the spatial distribution of this compound in tissues. Future work should aim to develop and apply mass spectrometry imaging (MSI) techniques. MSI could provide invaluable insights into whether this compound accumulates in specific organs or tissues, such as the brain, which would have significant implications for understanding its potential biological effects.

Advanced Mechanistic Studies in Diverse Experimental Models

The direct biological activity of this compound is almost entirely unknown, standing in stark contrast to its precursor, cotinine, which has demonstrated neuroprotective properties and activity as a positive allosteric modulator of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govfrontiersin.org The limited available data suggests this compound may be biologically inert; for instance, it did not affect ADP-induced platelet aggregation in one in vitro study, nor did it show cytotoxicity in a Chinese Hamster Ovary cell assay. fda.govresearchgate.net However, the absence of evidence is not evidence of absence. A comprehensive investigation into its potential pharmacological effects is warranted.

Future mechanistic studies should be prioritized to:

Screen for Biological Activity: Employ a wide range of in vitro and in vivo experimental models, including cell lines, primary neuronal cultures, organoids, and animal models (e.g., rodents, zebrafish), to screen for any intrinsic biological effects.

Receptor Binding Assays: Conduct extensive receptor binding studies to determine if this compound interacts with nAChRs or other central nervous system receptors. While nicotine-N'-oxides have been reported to bind to the α3β4 nAChR, similar data for this compound is lacking. ncats.io

Functional Assays: Investigate whether this compound modulates neurotransmitter release, influences intracellular signaling pathways, or alters gene expression in relevant cell types. It is critical to determine if it contributes, even subtly, to the complex pharmacological profile of nicotine.

Integration of Omics Data for Systems-Level Understanding of this compound Dynamics

A systems-level approach, integrating various "omics" technologies, is essential for contextualizing the role of this compound within the entire nicotine metabolic network. Metabolomics studies have already successfully identified this compound as one of several metabolites whose levels are altered in smokers, confirming its utility as a biomarker. researchgate.netoup.com Furthermore, genome-wide association studies (GWAS) have powerfully linked genetic polymorphisms in enzymes like CYP2A6 and various UGTs to inter-individual differences in nicotine metabolite profiles. aacrjournals.orgaacrjournals.org

Future research should focus on the integration of these data streams:

Multi-Omics Modeling: Combine genomic data (e.g., CYP2A6 genotype), transcriptomic data, and quantitative metabolomic data from large cohorts of tobacco users. This will allow for the construction of comprehensive quantitative trait loci (QTL) maps and systems biology models that can predict metabolic flux through minor pathways, including cotinine N-oxidation.

Investigating Metabolic Shunting: Studies have shown an inverse correlation between CYP2A6 activity and urinary levels of nicotine-N'-oxide, suggesting that when the primary C-oxidation pathway is impaired, metabolic shunting increases flux through the N-oxidation pathway. aacrjournals.org A key unaddressed question is whether a similar inverse relationship exists between CYP2A6 activity and this compound formation. Answering this would clarify the factors that regulate its production.

Personalized Exposure Assessment: Ultimately, a systems-level understanding can improve biomarkers of tobacco exposure. The sum of nicotine and its major metabolites is used to estimate total nicotine equivalents (TNE), a gold-standard biomarker of exposure. researchgate.net A more precise understanding of the variability and contribution of minor metabolites like this compound will refine these exposure assessments and enhance the understanding of individual risk profiles for tobacco-related diseases.

Q & A

Q. What analytical methods are recommended for quantifying cotinine-N-oxide in biological samples, and how do they address sensitivity and specificity challenges?

this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for low-abundance metabolites. For example, in rodent plasma, LC-MS/MS achieved a limit of quantification (LOQ) of 0.1 ng/mL, enabling detection of this compound even at early postnatal stages . Key methodological considerations include:

  • Sample preparation : Solid-phase extraction (SPE) to remove interfering compounds like creatinine, which can distort ionization efficiency .
  • Internal standards : Deuterated analogs (e.g., this compound-d₃) to correct for matrix effects .
  • Chromatographic separation : Reverse-phase columns (C18) with gradient elution to resolve this compound from structurally similar metabolites like nicotine-1′-oxide .

Q. How should researchers design in vivo studies to assess this compound pharmacokinetics across developmental stages?

Studies in rats highlight the importance of age-stratified experimental models . For instance, postnatal day (PND) 40 vs. PND 90 rats show divergent metabolite profiles, with this compound plasma concentrations in adolescents (PND 40) peaking earlier (1–2 hr post-administration) compared to adults (PND 90) . Design considerations:

  • Dosing : Subcutaneous nicotine administration (e.g., 0.8 mg/kg) to mimic smoking-related exposure .
  • Timepoints : Frequent sampling (30 min, 1 hr, 2 hr, 4 hr) to capture rapid metabolic shifts in adolescents .
  • Controls : Age-matched saline-treated cohorts to account for endogenous metabolite background .

Advanced Research Questions

Q. How can contradictory findings about this compound metabolic rates between species be resolved methodologically?

Discrepancies in this compound formation (e.g., faster in phenobarbital-induced mice vs. non-induced rats) require enzyme-specific assays to isolate contributing pathways:

  • Microsomal incubations : Liver microsomes from different species incubated with nicotine and NADPH to measure CYP2A6/2B6 activity, the primary enzymes oxidizing cotinine to its N-oxide .
  • Inhibitor studies : Use of selective CYP inhibitors (e.g., tranylcypromine for CYP2A6) to quantify isoform-specific contributions .
  • Cross-species comparisons : Normalize enzyme activity to tissue protein content to control for interspecies variability .

Q. What statistical approaches are appropriate for analyzing age-dependent differences in this compound metabolism?

In studies comparing adolescent and adult rats, non-parametric tests (e.g., Kruskal-Wallis) are recommended for small sample sizes (N = 4–6 per group) to avoid normality assumptions. For larger datasets, mixed-effects models can account for repeated measures and covariates like body weight . Key steps:

  • Data transformation : Log-transform skewed concentration data to meet homoscedasticity requirements .
  • Post hoc analysis : Tukey’s HSD test to identify specific age groups with divergent metabolite levels (e.g., PND 40 vs. PND 90 rats) .

Q. How do this compound levels correlate with nicotine addiction phenotypes, and what confounding variables must be controlled?

NHANES data reveal this compound as a secondary biomarker of nicotine exposure, but its utility in addiction studies requires:

  • Covariate adjustment : Control for urinary creatinine to correct for hydration status and glomerular filtration rate .
  • Population stratification : Separate smokers, passive smokers, and non-smokers using cotinine thresholds (e.g., ≥20 ng/mL for active smokers) .
  • Longitudinal sampling : Track this compound/cotinine ratios over time to assess metabolic induction (e.g., via CYP enzyme upregulation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound’s stability in stored biological samples?

Discrepancies in stability (e.g., degradation in urine vs. plasma) necessitate matrix-specific validation :

  • Freeze-thaw cycles : Assess metabolite integrity after 3–5 cycles; this compound in plasma shows ≤10% degradation at −80°C for 6 months, but urine samples require antioxidants (e.g., ascorbic acid) to prevent oxidation .
  • Spiked recovery experiments : Add known quantities of this compound to fresh vs. stored samples to quantify losses .

Methodological Best Practices

  • Reproducibility : Document SPE protocols and LC-MS/MS parameters in detail (e.g., column temperature: 40°C; mobile phase: 0.1% formic acid) to enable cross-lab validation .
  • Ethical reporting : Disclose funding sources (e.g., tobacco industry ties) that may influence data interpretation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.